molecular formula C₂₂H₂₉N₃O₄S B1141186 拉呋替丁 CAS No. 206449-93-6

拉呋替丁

货号 B1141186
CAS 编号: 206449-93-6
分子量: 431.55
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lafutidine is a second-generation histamine H2 receptor antagonist . It is used to treat gastric ulcers, duodenal ulcers, as well as wounds in the lining of the stomach associated with acute gastritis and acute exacerbation of chronic gastritis . It is also used before general anaesthesia to reduce the incidence of aspiration pneumonia .


Synthesis Analysis

A stability-indicating, reversed phase ultra-performance liquid chromatography (UPLC) method was developed for the quantitative determination of lafutidine and its four potential impurities . The separation was achieved on Acquity BEH-shield RP18 UPLC column under the gradient mode of elution .


Molecular Structure Analysis

Lafutidine has a molecular formula of C22H29N3O4S, an average mass of 431.548 Da, and a monoisotopic mass of 431.187866 Da .


Chemical Reactions Analysis

A stability-indicating, reversed phase ultra-performance liquid chromatography (UPLC) method was developed for the quantitative determination of lafutidine and its four potential impurities .

科学研究应用

  1. 拉呋替丁用作抗分泌剂,具有胃保护作用。它对人胃粘液层有积极影响,增强其屏障功能 (Ichikawa 等人,2007)

  2. 与克拉霉素和阿莫西林联合使用时,它对幽门螺杆菌根除有效,与兰索拉唑基方案相比具有优势 (Kim 等人,2008)

  3. 探索了拉呋替丁与人血清白蛋白在胃溃疡治疗中的相互作用,揭示了其结合机制的见解,这可能为其治疗用途提供信息 (Yang 等人,2016)

  4. 研究比较了拉呋替丁和雷贝拉唑在二线幽门螺杆菌治疗中的疗效,表明其作为质子泵抑制剂的具有成本效益的替代品的潜力 (Kudo 等人,2012)

  5. 已经探索了拉呋替丁的胃保护机制,表明它促进受损粘膜的恢复,而不是直接保护上皮细胞 (Onodera 等人,1999)

  6. 拉呋替丁对大鼠洛索洛芬诱发的小肠损伤具有保护作用,由辣椒素敏感的感觉神经元介导 (Amagase 等人,2010)

  7. 已显示它可以增加肝血流量,表明其在胃部以外的潜在应用 (Yoneda 等人,2003)

  8. 证明了拉呋替丁在治疗妇科恶性肿瘤患者紫杉烷类药物诱发的周围神经病变中的疗效,为新的治疗途径提供了可能 (Nagano 等人,2012)

  9. 观察到该药物对胃肠肽(如降钙素基因相关肽和生长抑素)血浆浓度的影响,表明其与胃肠生理的复杂相互作用 (Shimatani 等人,2006)

  10. 提示了其在治疗舌痛症(一种以舌痛为特征的疾病)中的潜力,增加了其多样的治疗范围 (Tachibana 等人,2001)

安全和危害

Lafutidine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

未来方向

The combination of H1 and H2 histamine receptor antagonists, including Lafutidine, has been considered a classic treatment strategy, demonstrating relatively superior efficacy compared with single-drug therapies in the treatment of diverse histamine-mediated diseases . As a representative H2 receptor antagonist, Lafutidine is a promising addition to H1 receptor antagonist therapy for the treatment of chronic urticaria resistant to treatment with H1 receptor antagonists alone .

属性

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQAVXSMUKBPD-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046434
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lafutidine

CAS RN

118288-08-7, 206449-93-6
Record name Lafutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118288-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206449-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lafutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine [INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAFUTIDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lafutidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
2,160
Citations
M Toida, K Kato, H Makita, NK Long… - Journal of oral …, 2009 - Wiley Online Library
… in the lafutidine group and 30 in the control group completed the study. In the lafutidine group, … The improvement rate was consistently higher in the lafutidine group than in the control …
Number of citations: 49 onlinelibrary.wiley.com
Y Fukushima, H Otsuka, M Ishikawa, T Asano, M Anai… - Digestion, 2001 - karger.com
… The aim of this study is, therefore, to characterize the effects of lafutidine on human H 2 Rs … effects of lafutidine and famotidine. Herein, we present direct evidence that lafutidine has a …
Number of citations: 20 karger.com
T Ichikawa, H Ota, A Sugiyama, F Maruta… - Journal of …, 2007 - Wiley Online Library
… to determine the effects of lafutidine on the human gastric … given 14 days of lafutidine 20 mg/day (lafutidine group) and … was retained after administration of lafutidine and it was thicker …
Number of citations: 27 onlinelibrary.wiley.com
K Ikawa, T Shimatani, S Hayato, N Morikawa… - Biological and …, 2007 - jstage.jst.go.jp
… Lafutidine inhibits gastric acid secretion during the daytime (ie, postprandial) as well as night… differences between lafutidine and famotidine to clarify the positioning of lafutidine in H2-…
Number of citations: 33 www.jstage.jst.go.jp
K Amagase, A Ochi, T Sugihara, S Kato… - Journal of …, 2010 - Wiley Online Library
Background and Aims: We examined the effect of lafutidine, a histamine H 2 receptor antagonist with a mucosal protective action mediated by capsaicin‐sensitive sensory neurons (CSN…
Number of citations: 31 onlinelibrary.wiley.com
H Isomoto, K Inoue, H Furusu, H Nishiyama… - …, 2003 - Wiley Online Library
… Lafutidine is a novel potent H 2 receptor antagonist with … six patients, from the lafutidine and lansoprazole groups, respectively, … The lafutidine‐clarithromycin‐amoxicillin therapy yielded …
Number of citations: 42 onlinelibrary.wiley.com
T Sano, D Utsumi, K Amagase, K Matsumoto… - J Physiol …, 2017 - researchgate.net
… The present study investigated the effects of lafutidine on 5-… Animals were administered 5-FU once daily, while lafutidine and … Daily administration of lafutidine reduced the severity of …
Number of citations: 30 www.researchgate.net
H Nagano, H Sanai, M Muraoka, K Takagi - Gynecologic Oncology, 2012 - Elsevier
OBJECTIVE: Lafutidine, an antagonist of histamine H2-receptor, has gastroprotective activity associated with activation of capsaicin-mediated sensory nerves. The objective of this study …
Number of citations: 17 www.sciencedirect.com
S Patil, GS Talele - Drug delivery, 2015 - Taylor & Francis
Lafutidine a newly developed histamine H2-receptor antagonist having biological half-life of 1.92 ± 0.94 h due to its selective absorption from upper part of gastrointestinal tract the …
Number of citations: 42 www.tandfonline.com
H Iida, M Inamori, Y Nozaki… - BMC …, 2009 - bmcgastroenterol.biomedcentral …
… oral administration of lafutidine 10 mg or lafutidine 10 mg with mosapride 5 mg (the lafutidine being … The average pH during the 4-hour period after administration of lafutidine 10 mg with …
Number of citations: 12 bmcgastroenterol.biomedcentral.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。